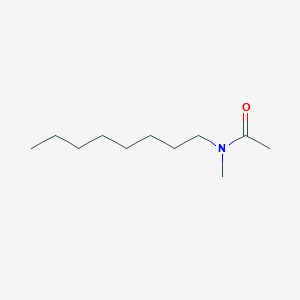
N-methyl-N-octylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-octylacetamide is an organic compound with the molecular formula C11H23NO It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a methyl group, and the nitrogen atom is bonded to an octyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-methyl-N-octylacetamide can be synthesized through the reaction of octylamine with acetic anhydride in the presence of a catalyst. The reaction typically proceeds as follows:
- Octylamine is reacted with acetic anhydride.
- The reaction mixture is heated to a specific temperature to facilitate the formation of this compound.
- The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where octylamine and acetic anhydride are continuously fed into the system. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The final product is then subjected to purification processes such as distillation and filtration to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
N-methyl-N-octylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-octylacetamide and other oxidation products.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions where the methyl or octyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions include N-octylacetamide, octanoic acid, and various substituted derivatives depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-methyl-N-octylacetamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a solvent and reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: this compound is used in the production of specialty chemicals, agrochemicals, and as a component in various industrial formulations.
Mécanisme D'action
The mechanism of action of N-methyl-N-octylacetamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors, altering signal transduction pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-methylacetamide: A simpler derivative with a methyl group attached to the nitrogen atom.
N-octylacetamide: Similar to N-methyl-N-octylacetamide but lacks the methyl group on the nitrogen atom.
N,N-dimethylacetamide: Contains two methyl groups attached to the nitrogen atom.
Uniqueness
This compound is unique due to the presence of both a methyl and an octyl group attached to the nitrogen atom. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C11H23NO |
|---|---|
Poids moléculaire |
185.31 g/mol |
Nom IUPAC |
N-methyl-N-octylacetamide |
InChI |
InChI=1S/C11H23NO/c1-4-5-6-7-8-9-10-12(3)11(2)13/h4-10H2,1-3H3 |
Clé InChI |
ZQIMLTGSNPWLOO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCN(C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{(E)-[4-(octadecylamino)phenyl]diazenyl}benzoic acid](/img/structure/B12571249.png)
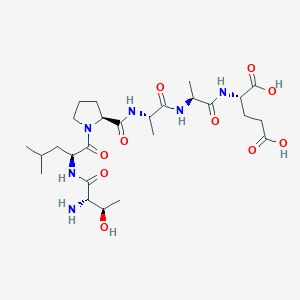
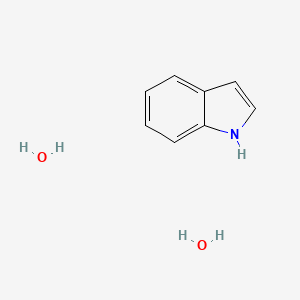
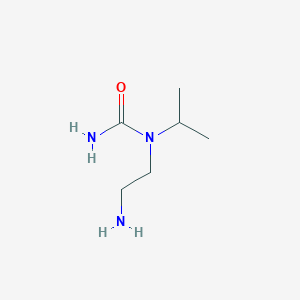
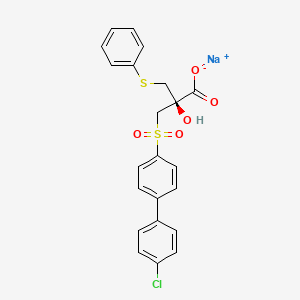
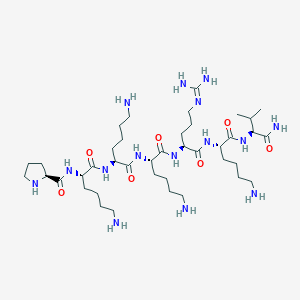
![Phosphonic acid, [4-[(2-hydroxyphenyl)sulfinyl]butyl]-](/img/structure/B12571283.png)
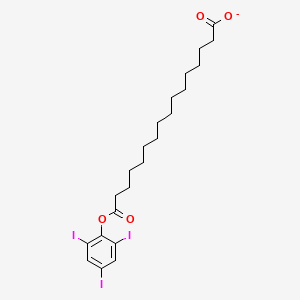
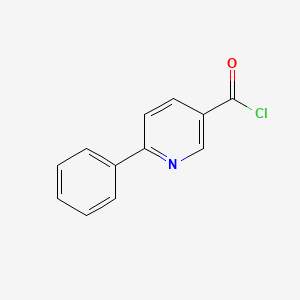
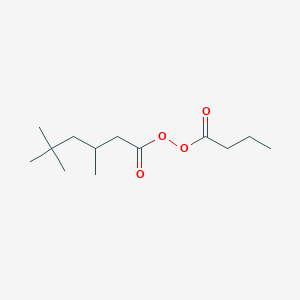

![1,2,4,8-Tetraazaspiro[4.5]decane-3-thione, 7,9-diphenyl-](/img/structure/B12571319.png)
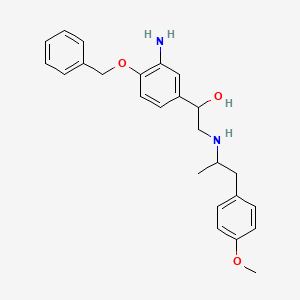
![1,2,3,4-Tetrakis[(4-methylphenyl)sulfanyl]-5,6-bis(phenylsulfanyl)benzene](/img/structure/B12571327.png)
